3-Bromo-6-methylpyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-bromo-6-methylpyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHAXSRVXHISBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Electrophilic Bromination
Electrophilic bromination of 6-methylpyrazine-2-carbonitrile represents the most straightforward route to the target compound. The electron-withdrawing nitrile group at position 2 directs electrophilic substitution to position 3, while the methyl group at position 6 stabilizes intermediates.
Procedure :
6-Methylpyrazine-2-carbonitrile (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen. Bromine (1.2 eq) is added dropwise at 0°C, followed by catalytic iron(III) bromide (0.1 eq). The reaction is stirred for 12–24 hours at room temperature. Quenching with sodium thiosulfate and extraction with DCM yields crude product, which is purified via silica chromatography.
Optimization Insights :
-
Solvent : Polar aprotic solvents (e.g., DCM, chloroform) improve bromine solubility and reaction homogeneity.
-
Catalyst : Lewis acids like FeBr₃ enhance regioselectivity, minimizing di- or tri-brominated byproducts.
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Yield : 68–72% under optimized conditions.
Table 1 : Bromination Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 25°C | >65% |
| Bromine Equivalents | 1.2 eq | Minimizes excess |
| Catalyst Loading | 0.1 eq FeBr₃ | Prevents overhalogenation |
Cyanation of 3-Bromo-6-methylpyrazine-2-carboxamide
Hofmann Degradation of Carboxamide Precursors
This two-step approach involves synthesizing 3-bromo-6-methylpyrazine-2-carboxamide followed by dehydration to the nitrile.
Step 1: Carboxamide Synthesis
3-Bromo-6-methylpyrazine-2-carboxylic acid (1.0 eq) is treated with thionyl chloride (2.0 eq) to form the acyl chloride, which is subsequently reacted with ammonium hydroxide to yield the carboxamide.
Step 2: Cyanation
The carboxamide is dehydrated using phosphorus oxychloride (POCl₃, 3.0 eq) in dimethylformamide (DMF) at 80°C for 4 hours. Alternative agents like trimethylsilyl cyanide (TMSCN) in acetonitrile with triethylamine (TEA) enable milder conditions (50°C, 10 hours).
Table 2 : Cyanation Reagent Comparison
| Reagent | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| POCl₃/DMF | 80°C, 4h | 78 | 95 |
| TMSCN/TEA | 50°C, 10h | 82 | 97 |
Advantages :
-
TMSCN minimizes side reactions (e.g., hydrolysis) due to its moisture stability.
-
POCl₃ offers faster reaction times but requires rigorous anhydrous conditions.
Multi-Step Synthesis via Pyrazine Ring Assembly
Condensation of 1,2-Diamines with α-Ketonitriles
Building the pyrazine ring from smaller fragments allows precise placement of substituents.
Procedure :
2-Cyano-3-methyl-1,2-diaminopropane (1.0 eq) reacts with glyoxal (1.0 eq) in acetic acid at reflux (120°C, 8 hours). Cyclization forms 6-methylpyrazine-2-carbonitrile, which is brominated as in Section 1.
Key Challenges :
-
Regioselectivity : Competing cyclization pathways may yield isomeric byproducts.
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Yield : 45–50% overall due to intermediate purification steps.
Comparative Analysis of Synthetic Routes
Table 3 : Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Bromination | 72 | 98 | High | Moderate |
| Cyanation | 82 | 97 | Moderate | High |
| Ring Assembly | 50 | 90 | Low | Low |
Critical Considerations :
-
Direct Bromination : Preferred for industrial-scale production despite moderate yields due to minimal intermediates.
-
Cyanation : Superior for lab-scale synthesis with high-purity demands.
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Ring Assembly : Reserved for specialized applications requiring custom substitution patterns.
Experimental Optimization and Troubleshooting
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are used under mild conditions to facilitate the coupling reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-Bromo-6-methylpyrazine-2-carbonitrile is a versatile compound with several scientific research applications:
Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Materials Science: The compound is used in the development of novel materials with enhanced properties, such as improved thermal stability and conductivity.
Organic Synthesis: It acts as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities
Mechanism of Action
The mechanism of action of 3-Bromo-6-methylpyrazine-2-carbonitrile is primarily related to its ability to undergo various chemical transformations. The bromine atom and nitrile group make it a reactive intermediate, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Bromo-6-methylpyrazine-2-carbonitrile with structurally related analogs, highlighting substituent positions, molecular weights, and key applications:
Physical Properties and Stability
- Melting Points : While direct data for this compound is unavailable, analogs like 4-Bromo-6-hydroxypyrazolo[1,5-a]pyridine-3-carbonitrile () show high melting points (259–260°C), suggesting similar thermal stability for brominated nitriles.
- Storage Conditions : 6-Bromo-3-chloropyrazine-2-carbonitrile requires storage under inert gas (N₂/Ar) due to sensitivity to moisture, whereas ester derivatives (e.g., Methyl 3-bromo-6-methylpyrazine-2-carboxylate) may have better ambient stability .
Research Findings and Trends
- Synthetic Routes : and highlight the use of BOC-anhydride and DMTMM for protecting amines and activating carboxylic acids, respectively, in multi-step syntheses of pyrazine derivatives.
- Structure-Activity Relationships (SAR): Minor structural changes (e.g., replacing Br with Cl or pyrazine with pyridine) significantly alter bioavailability and target affinity. For example, pyridine-based analogs show reduced metabolic stability compared to pyrazines .
Biological Activity
3-Bromo-6-methylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article details its biological activity, mechanisms of action, and potential applications based on a review of available literature.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 200.02 g/mol. Its structure features a bromine atom and a carbonitrile functional group attached to a pyrazine ring, which significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies suggest that this compound can disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in this process. This makes it a potential candidate for developing new antimicrobial agents.
- Anticancer Properties : The compound has been investigated for its ability to induce apoptosis in various cancer cell lines. It appears to interfere with cellular signaling pathways, potentially leading to cell cycle arrest and programmed cell death .
- Enzyme Inhibition : The carbonitrile group allows for covalent bonding with nucleophilic sites on proteins, which may inhibit or alter the function of crucial enzymes in metabolic pathways. This mechanism is vital for understanding its role in drug design.
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Inhibition of Enzymatic Activity : The compound’s ability to form covalent bonds with enzymes may inhibit their activity, affecting various biochemical pathways.
- Induction of Apoptosis : By interfering with signaling pathways related to cell survival, the compound can trigger apoptosis in cancer cells, potentially making it useful in cancer therapy .
- Cell Cycle Arrest : Research has shown that treatment with this compound can lead to significant G2/M phase arrest in cancer cells, indicating its potential as an antitumor agent .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Studies : In vitro tests demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to existing antibiotics.
- Cancer Cell Line Studies : In experiments involving human cancer cell lines (e.g., A549 and K562), this compound induced apoptosis through activation of caspase pathways, leading to cell death at low micromolar concentrations . The detailed structure-activity relationship (SAR) studies revealed that modifications to the pyrazine ring could enhance or diminish its activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 5-Chloro-6-methylpyrazine-2-carbonitrile | Lacks bromine; contains chlorine | Different reactivity due to chlorine substitution |
| 6-Methylpyrazine-2-carbonitrile | Lacks halogen | Less reactive; primarily studied for basic pyrazine properties |
| 5-Bromo-2-pyrazinecarboxylic acid | Contains a carboxylic acid group | Changes chemical behavior significantly |
| 3-Amino-6-bromopyrazine-2-carbonitrile | Contains an amino group | Alters biological activity compared to original |
| 3-Amino-6-bromopyrazine-2-carbaldehyde | Contains an aldehyde group | Different reactivity profile due to aldehyde presence |
Q & A
What are the optimal synthetic routes for 3-Bromo-6-methylpyrazine-2-carbonitrile, and how can reaction conditions be optimized for high yield and purity?
Level: Basic
Answer:
The synthesis typically involves halogenation of pyrazine precursors. A common approach is bromination of 6-methylpyrazine-2-carbonitrile using reagents like under controlled temperatures (0–25°C) in polar aprotic solvents (e.g., DMF or DCM). Catalysts such as or light initiation may enhance regioselectivity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.1 substrate:NBS) and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for >95% purity .
How does the substitution pattern on the pyrazine ring influence the reactivity of this compound in cross-coupling reactions?
Level: Advanced
Answer:
The bromine at position 3 acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing cyano group at position 2 stabilizes intermediates, while the methyl group at position 6 sterically hinders ortho-substitution, directing reactivity to the para position. For example, palladium-catalyzed couplings with aryl boronic acids proceed efficiently at 80–100°C in with as base, achieving >80% conversion . Kinetic studies (monitored via ) reveal that steric effects from the methyl group slow transmetallation, requiring longer reaction times (12–24 hrs) compared to unsubstituted analogs .
What advanced characterization techniques are recommended to resolve structural ambiguities in this compound derivatives?
Level: Basic
Answer:
- X-ray crystallography : Resolves regiochemistry and confirms substitution patterns. Use SHELX programs for structure refinement; data collection at 100 K minimizes thermal motion artifacts .
- 2D NMR (HSQC, HMBC) : Assigns and signals, distinguishing between bromine and methyl group effects on chemical shifts. The cyano group’s deshielding effect is evident in spectra (~115 ppm) .
- LC-MS/MS : Validates molecular weight (MW 213.03 g/mol) and detects trace impurities (e.g., debrominated byproducts) with ESI+ ionization .
How can computational modeling predict the biological activity of this compound derivatives?
Level: Advanced
Answer:
- Docking studies (AutoDock Vina) : Model interactions with target proteins (e.g., kinase domains). The cyano group’s hydrogen-bonding capacity and bromine’s hydrophobic profile enhance binding affinity to ATP pockets .
- QSAR models : Correlate substituent effects (e.g., Hammett σ values) with bioactivity. Methyl groups improve lipophilicity (logP ~2.1), enhancing membrane permeability in antimicrobial assays .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. The methyl group’s steric bulk reduces conformational flexibility, favoring prolonged target engagement .
What strategies mitigate decomposition of this compound under storage or reaction conditions?
Level: Basic
Answer:
- Storage : Store at –20°C in amber vials under to prevent photolytic debromination and hydrolysis.
- Reaction stability : Avoid protic solvents (e.g., MeOH) at high temperatures; use or toluene for acid-sensitive conditions. Add radical inhibitors (e.g., BHT) during prolonged heating .
- Degradation analysis (HPLC) : Monitor for common byproducts (e.g., 6-methylpyrazine-2-carbonitrile) using a C18 column and 0.1% TFA in acetonitrile/water .
How do structural analogs of this compound compare in terms of synthetic versatility and bioactivity?
Level: Advanced
Answer:
A comparative analysis of analogs reveals:
What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?
Level: Advanced
Answer:
- Disorder : The methyl and bromine groups may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and using restraints in SHELXL .
- Weak diffraction : Heavy bromine atoms cause absorption errors. Apply multi-scan corrections (SADABS) and high redundancy (>4) during data collection .
- Twinned crystals : Use PLATON to identify twinning and refine with TWIN laws. Example: A 180° rotation about the [100] axis for monoclinic systems .
How can reaction kinetics be studied to optimize the nucleophilic aromatic substitution of this compound?
Level: Advanced
Answer:
- In situ IR spectroscopy : Track bromide release (ν(Br–C) at 550 cm) to determine rate constants (). Pseudo-first-order conditions (excess nucleophile) simplify analysis .
- Arrhenius plots : Vary temperatures (25–80°C) to calculate activation energy (). For example, ≈ 60 kJ/mol for aminolysis with piperazine, indicating a concerted mechanism .
- Solvent effects : Compare rates in DMSO (polar aprotic) vs. THF. Higher polarity accelerates charge development in the transition state, reducing by 15% .
What are the limitations of using this compound in large-scale synthesis, and how can they be overcome?
Level: Basic
Answer:
- Scale-up challenges : Exothermic bromination requires controlled addition (syringe pumps) and cooling (jacketed reactors) to prevent runaway reactions .
- Purification : Replace column chromatography with continuous crystallization (MSMPR crystallizers) for higher throughput .
- Cost : Use cheaper brominating agents (e.g., with ) instead of NBS, though this may reduce regioselectivity .
How does the electronic nature of substituents affect the electrochemical behavior of this compound?
Level: Advanced
Answer:
Cyclic voltammetry (glassy carbon electrode, 0.1 M ) reveals:
- Reduction peaks : Bromine reduction at –1.2 V (vs. Ag/AgCl), shifted cathodically by the electron-withdrawing cyano group .
- Oxidation : Irreversible pyrazine ring oxidation at +1.5 V, suppressed by methyl group’s electron-donating effect.
- *DFT calculations (B3LYP/6-31G)**: HOMO-LUMO gaps (~4.1 eV) correlate with redox potentials, validating experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
